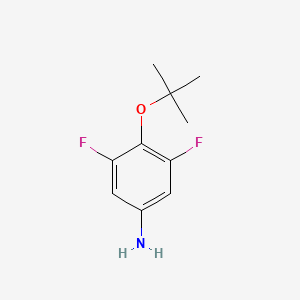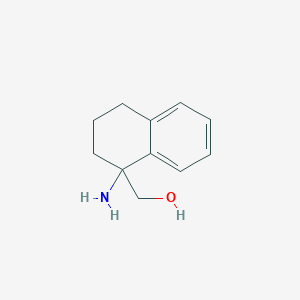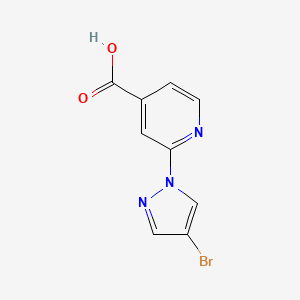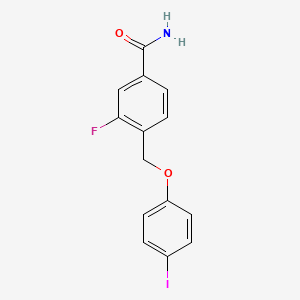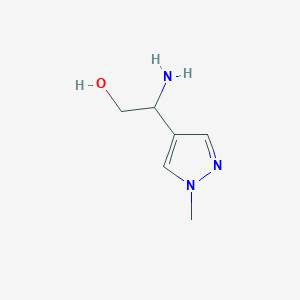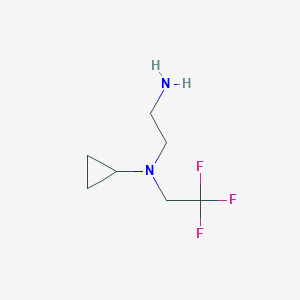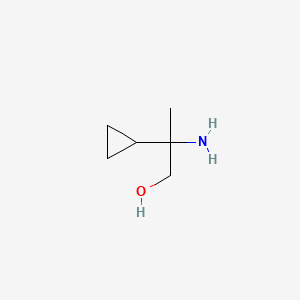
3-Bromo-2-(2-fluorophénoxy)pyridine
Vue d'ensemble
Description
“3-Bromo-2-(2-fluorophenoxy)pyridine” is a chemical compound with the molecular formula C11H7BrFNO . It is used in various chemical reactions and has a molecular weight of 268.08 .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-(2-fluorophenoxy)pyridine” has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-(2-fluorophenoxy)pyridine” include a molecular weight of 268.08 . More specific properties like melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique
Synthèse de pyridines fluorées
Les pyridines fluorées, y compris la 3-Bromo-2-(2-fluorophénoxy)pyridine, présentent un intérêt significatif en raison de leurs propriétés physiques, chimiques et biologiques uniques . Elles ont une basicité réduite et sont généralement moins réactives que leurs analogues chlorés et bromés . La synthèse des fluoropyridines reste un problème difficile, et diverses méthodes de préparation des 2-, 3-, 4-fluoropyridines et des di- et poly-fluoropyridines ont été revues .
Radiothérapie locale du cancer
Les pyridines substituées par F18, qui peuvent être synthétisées à partir de fluoropyridines, présentent un intérêt particulier en tant qu'agents d'imagerie potentiels pour diverses applications biologiques . Elles sont utilisées pour la radiothérapie locale du cancer .
Produits agricoles
Dans la recherche de nouveaux produits agricoles ayant des propriétés physiques, biologiques et environnementales améliorées, l'une des modifications chimiques les plus généralement utiles est l'introduction d'atomes de fluor dans les structures principales . Les substituants contenant du fluor sont le plus souvent incorporés aux cycles aromatiques carbocycliques, et un grand nombre de composés possédant des substituants contenant du fluor sur les cycles aryles ont été commercialisés en tant qu'ingrédients actifs agricoles .
Produits pharmaceutiques
Les dérivés de la pyridine, y compris la this compound, sont très demandés comme synthons pour les produits pharmaceutiques . Environ 10% des ventes totales de produits pharmaceutiques actuellement utilisés pour le traitement médical sont des médicaments contenant un atome de fluor .
Analyse de la structure moléculaire
La this compound peut être utilisée dans l'analyse de la structure moléculaire. Les méthodes DFT et HF peuvent être utilisées dans une étude théorique de cette molécule . Les structures moléculaires du composé titre ont été optimisées, et le potentiel électrostatique moléculaire (MEP) a été calculé .
Analyse spectrale
L'approche de la théorie de la fonctionnelle de la densité dépendante du temps (TD-DFT) peut être utilisée pour simuler la HOMO (orbitale moléculaire la plus haute occupée) et la LUMO (orbitale moléculaire la plus basse non occupée) de la this compound . Cela permet d'obtenir l'écart des orbitales frontières et de calculer le spectre UV-visible du composé en phase gazeuse et pour différents solvants .
Études d'amarrage moléculaire
La this compound peut être utilisée dans des études d'amarrage moléculaire . Ces études peuvent aider au développement de nouveaux médicaments en comprenant les interactions entre cette molécule et diverses cibles biologiques .
Études physicochimiques
Des études physicochimiques de la this compound peuvent être menées pour comprendre ses propriétés . Ces études comprennent le calcul des fonctions thermodynamiques à l'aide de données spectroscopiques en utilisant des méthodes statistiques .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Bromo-2-(2-fluorophenoxy)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of 3-Bromo-2-(2-fluorophenoxy)pyridine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Bromo-2-(2-fluorophenoxy)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways and gene expression . The compound’s ability to interact with these biomolecules is crucial for its role in modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-(2-fluorophenoxy)pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Bromo-2-(2-fluorophenoxy)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
3-Bromo-2-(2-fluorophenoxy)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate specific enzymes involved in metabolic processes, leading to changes in the levels of certain metabolites . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Bromo-2-(2-fluorophenoxy)pyridine within cells and tissues are critical for its activity and function. The compound may interact with transporters or binding proteins, affecting its localization and accumulation within specific cellular compartments . Understanding these interactions is important for determining the compound’s bioavailability and effectiveness in different tissues.
Subcellular Localization
3-Bromo-2-(2-fluorophenoxy)pyridine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is important for understanding how the compound exerts its effects on cellular processes and for developing targeted therapeutic strategies.
Propriétés
IUPAC Name |
3-bromo-2-(2-fluorophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJJKBPLWKEOHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215809-12-3 | |
| Record name | 3-bromo-2-(2-fluorophenoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



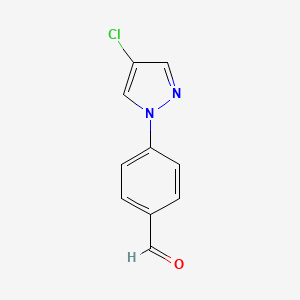
![[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol](/img/structure/B1526463.png)
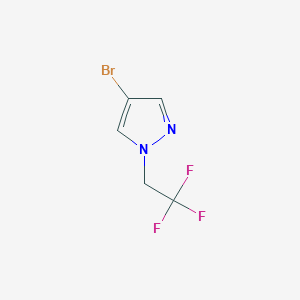
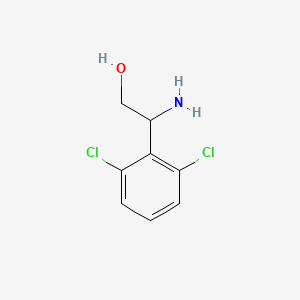
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1526468.png)
